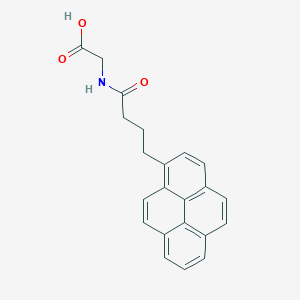

N-4-(1-Pyrene)butyroylglycine

Description

Significance of Polycyclic Aromatic Hydrocarbons in Probe Design

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of multiple fused aromatic rings. Their extensive π-conjugated systems give them unique photophysical properties, making them excellent candidates for the core structure of fluorescent probes. acs.org The delocalized electron systems in PAHs allow for efficient absorption of ultraviolet or visible light and subsequent emission of fluorescent light. frontiersin.orgresearchgate.net

The fluorescence characteristics of PAHs, such as their emission wavelength and quantum yield, can be highly sensitive to their local environment. acs.org This has led to their use in a variety of sensing applications, including the detection of pollutants in environmental monitoring. acs.orgfrontiersin.org The rigid and planar structure of many PAHs contributes to their high fluorescence quantum yields.

The Role of Pyrene (B120774) as a Fluorescent Moiety in Biochemical and Material Sciences

Among the various PAHs, pyrene is a particularly favored fluorophore in the design of fluorescent probes for both biological and material science applications. rsc.orgresearchgate.net This preference is due to a combination of advantageous properties. Pyrene exhibits a high fluorescence quantum yield, has a long fluorescence lifetime, and is noted for its low cytotoxicity, making it suitable for studies involving living cells. rsc.orgresearchgate.net

A unique and highly useful characteristic of pyrene is its ability to form "excimers" (excited-state dimers). nih.govrsc.org An excimer is formed when an excited pyrene molecule comes into close proximity with a ground-state pyrene molecule, resulting in a new, red-shifted emission band. mdpi.com The ratio of the monomer to excimer emission intensity is highly sensitive to the distance and orientation between the pyrene moieties. This property is widely exploited to probe conformational changes in proteins, lipids, and synthetic polymers. nih.govmdpi.com

The photophysical properties of pyrene are sensitive to environmental polarity, viscosity, and the presence of quenchers, further expanding its utility in sensing applications. rsc.org These features have established pyrene as a versatile building block for creating probes that can report on a wide range of molecular-level interactions and environmental changes. rsc.org

| Property | Description | Relevance in Probe Design |

| High Quantum Yield | Efficiently converts absorbed light into emitted fluorescent light. researchgate.net | Leads to bright probes and high sensitivity. |

| Long Fluorescence Lifetime | The excited state persists for a relatively long time (tens to hundreds of nanoseconds). | Allows for time-resolved measurements and reduces interference from short-lived background fluorescence. |

| Excimer Formation | Forms excited-state dimers with a distinct, red-shifted emission. nih.govmdpi.com | Enables ratiometric sensing of proximity and conformational changes. rsc.org |

| Environmental Sensitivity | Fluorescence is influenced by local polarity, viscosity, and quenchers. rsc.org | Can be used to report on the microenvironment of the probe. |

| Photochemical Stability | Resistant to degradation upon exposure to light. researchgate.net | Allows for prolonged and repeated measurements. |

Overview of N-4-(1-Pyrene)butyroylglycine in Academic Investigation

This compound is a specific derivative of pyrene that has been noted for its potential use in biochemical research. e-biochem.com This compound consists of a pyrene fluorophore attached to a glycine (B1666218) molecule through a four-carbon butyroyl spacer. While extensive, detailed research publications specifically on this compound are not abundant in mainstream academic literature, its structure suggests its function as a specialized fluorescent probe.

The design of this molecule combines the key features of its components:

The Pyrene Moiety : Serves as the fluorescent reporter group, providing the strong emission and environmental sensitivity characteristic of pyrene.

The Glycine Moiety : As the simplest amino acid, glycine can be incorporated into peptide structures or used to enhance biocompatibility and water solubility.

The Butyroyl Spacer : This flexible linker connects the pyrene fluorophore to the glycine unit, providing spatial separation that can be crucial for minimizing interference between the probe and the system under investigation.

One area of interest for such compounds is in the investigation of site-specific photocleavage of proteins. e-biochem.com In such applications, the pyrene group could act as a photosensitizer, initiating a reaction upon light absorption, while the glycine provides a point of attachment or interaction with a biological molecule. The compound, also known by the synonym Py-Gly, is primarily recognized as a research chemical. e-biochem.com Further academic studies are required to fully characterize its photophysical properties and explore its potential applications in areas like bio-imaging and molecular sensing.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-pyren-1-ylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-19(23-13-20(25)26)6-2-3-14-7-8-17-10-9-15-4-1-5-16-11-12-18(14)22(17)21(15)16/h1,4-5,7-12H,2-3,6,13H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPJIZQPSJBSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402815 | |

| Record name | N-4-(1-Pyrene)butyroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228414-55-9 | |

| Record name | N-[1-Oxo-4-(1-pyrenyl)butyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228414-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-(1-Pyrene)butyroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photophysical Mechanisms and Spectroscopic Behavior of N 4 1 Pyrene Butyroylglycine in Diverse Environments

Fundamental Fluorescence Characteristics of Pyrene (B120774) in Conjugates

The fluorescence of N-4-(1-Pyrene)butyroylglycine is dictated by the pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its distinct photophysical behaviors, including a long fluorescence lifetime and the ability to form excited-state dimers called excimers. mdpi.comrsc.org

Monomer Emission Characteristics

When a molecule of this compound is in a dilute solution, preventing intermolecular interactions, its pyrene group absorbs light and is promoted to an excited electronic state. Upon relaxation to the ground state, it emits light, a process known as fluorescence. This emission from an isolated, excited pyrene moiety is termed monomer emission.

The monomer fluorescence spectrum of pyrene exhibits a characteristic vibronic fine structure, with several distinct emission peaks. nih.gov These peaks arise from transitions from the lowest excited singlet state (S1) to different vibrational energy levels of the ground state (S0). Typically, these peaks are observed in the ultraviolet to blue region of the electromagnetic spectrum, with prominent bands around 375-405 nm. nih.gov The relative intensities of these vibronic bands are particularly sensitive to the polarity of the pyrene's microenvironment.

Excited-State Pyrene-Dimer (Excimer) Formation and Properties

One of the most notable features of pyrene and its conjugates like this compound is the formation of an excimer. An excimer is an excited-state dimer that forms when an excited pyrene molecule interacts with a nearby ground-state pyrene molecule. plos.org This interaction is favorable when the two pyrene moieties are in close proximity, typically within 3-4 Å, and have a parallel, stacked orientation.

The formation of an excimer leads to a new, broad, and structureless emission band that is significantly red-shifted from the monomer emission, typically appearing around 460-500 nm. nih.govcore.ac.uk This large spectral shift makes it easy to distinguish between monomer and excimer fluorescence. The intensity ratio of the excimer to monomer emission (IE/IM) is a sensitive measure of the proximity of pyrene units. nih.gov For this compound, excimer formation would be concentration-dependent, occurring as the concentration increases and molecules come closer together.

Influence of Molecular Environment on Emission Spectra

The fluorescence emission of this compound is highly dependent on its immediate molecular surroundings. Factors such as solvent polarity and the state of aggregation can significantly alter the emission spectrum.

Polarity Sensitivity of Pyrene Fluorescence

The vibronic fine structure of the pyrene monomer emission is famously sensitive to the polarity of the solvent. This phenomenon, known as the Ham effect, is particularly noticeable in the ratio of the intensity of the first vibronic peak (I1, the 0-0 band) to the third vibronic peak (I3). In non-polar solvents, the I1 band is weak, resulting in a low I1/I3 ratio. As the polarity of the solvent increases, the I1 band gains intensity, leading to a higher I1/I3 ratio.

This sensitivity allows the pyrene chromophore in this compound to be used as a probe for the local polarity of its environment. The flexible butyroylglycine linker can influence how the pyrene moiety interacts with the solvent molecules.

Table 1: Representative Solvent Effects on the I1/I3 Ratio of Pyrene Monomer Fluorescence

| Solvent | Dielectric Constant (ε) at 20°C | I1/I3 Ratio (Approximate) |

| n-Hexane | 1.88 | 0.6 |

| Dioxane | 2.21 | 0.9 |

| Chloroform | 4.81 | 1.1 |

| Ethyl Acetate | 6.02 | 1.2 |

| Dimethylformamide (DMF) | 36.7 | 1.6 |

| Acetonitrile | 37.5 | 1.7 |

| Water | 80.1 | 1.8 |

Note: This table provides typical values for pyrene and its derivatives to illustrate the trend. Actual values for this compound may vary.

Aggregation Effects on Emission Profiles

At higher concentrations, molecules of this compound can aggregate in solution. This aggregation brings the pyrene moieties into close proximity, promoting excimer formation and leading to a dominant excimer emission in the fluorescence spectrum.

In some cases, the aggregation of pyrene derivatives can lead to a phenomenon known as aggregation-caused quenching (ACQ), where the fluorescence intensity is diminished due to non-radiative decay pathways in the aggregated state. rsc.org Conversely, other pyrene derivatives can exhibit aggregation-induced emission (AIE), where they are weakly fluorescent in solution but become highly emissive upon aggregation. rsc.org The specific behavior of this compound would depend on the packing of the molecules in the aggregates, which is influenced by the butyroylglycine side chains.

Time-Resolved Fluorescence Spectroscopy for Mechanistic Elucidation

Time-resolved fluorescence spectroscopy provides deeper insights into the photophysical processes of this compound by measuring the fluorescence lifetime (τ), which is the average time the pyrene chromophore spends in the excited state. mdpi.com

The fluorescence decay of the pyrene monomer is typically characterized by a relatively long lifetime, often on the order of tens to hundreds of nanoseconds in deoxygenated solutions. nih.gov In contrast, the formation of an excimer introduces a distinct decay component. The excimer has its own characteristic lifetime, and its formation and decay kinetics can be monitored to understand the dynamics of molecular association. nih.gov

By analyzing the fluorescence decay profiles at the monomer and excimer emission wavelengths, it is possible to distinguish between different quenching mechanisms (static vs. dynamic) and to study the rates of processes such as excimer formation and dissociation. core.ac.uknih.gov For this compound, time-resolved studies could reveal information about the flexibility of the butyroylglycine linker and the dynamics of intermolecular interactions. For instance, a faster decay of the monomer fluorescence with increasing concentration would indicate dynamic quenching and excimer formation.

Table 2: Typical Fluorescence Lifetimes for Pyrene Monomer and Excimer

| Species | Typical Lifetime (τ) in Deoxygenated Solution |

| Pyrene Monomer | 100 - 400 ns |

| Pyrene Excimer | 40 - 70 ns |

Note: These are representative values for pyrene derivatives. The specific lifetimes for this compound would depend on the solvent, temperature, and concentration.

Factors Affecting Fluorescence Quantum Yield and Lifetime

The fluorescence characteristics of this compound are governed by the photophysical properties of its pyrene moiety. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are highly sensitive to the molecule's immediate environment. Various external and intrinsic factors can significantly modulate these parameters, making this compound a sensitive fluorescent probe. The behavior is largely dictated by the pyrene core, and thus, much of its response to environmental factors can be inferred from studies on pyrene and its other derivatives, such as 1-pyrenebutyric acid (PBA). chemicalbook.in

Solvent Polarity:

The polarity of the solvent is a critical factor influencing the vibronic fine structure of the pyrene monomer emission spectrum. The emission spectrum of pyrene typically shows five distinct vibronic bands. The intensity ratio of the first band (I1, the 0-0 transition) to the third band (I3) is particularly sensitive to the polarity of the surrounding medium. This phenomenon, known as the Ham effect, arises because the excited state of pyrene has a slightly larger dipole moment than the ground state, leading to stronger interactions with polar solvent molecules.

In non-polar solvents, the I1 band is weak, resulting in a low I1/I3 ratio. As the solvent polarity increases, the I1 band gains intensity, leading to a higher I1/I3 ratio. This relationship is so reliable that the I1/I3 ratio for pyrene is used as an empirical scale of solvent polarity, known as the Py scale. For this compound, this sensitivity allows it to probe the polarity of its microenvironment, for instance, within lipid bilayers or protein binding sites.

Concentration and Excimer Formation:

At low concentrations, this compound is expected to exhibit fluorescence characteristic of the isolated pyrene monomer, with its structured emission spectrum. However, as the concentration increases, a phenomenon known as excimer formation can occur. An excimer is an excited-state dimer formed between an excited-state pyrene moiety and a ground-state one.

This process is diffusion-controlled and results in a new, broad, and structureless emission band that is red-shifted from the monomer fluorescence. The intensity of this excimer emission relative to the monomer emission (IE/IM) is directly related to the local concentration and the mobility of the probe within its environment. This property is invaluable for studying processes that involve changes in proximity or fluidity, such as membrane dynamics or polymer aggregation. For instance, in one study on a liquid pyrene derivative, increasing the loading in microemulsions led to a greater proportion of excimer emission.

Fluorescence Quenching:

The fluorescence of the pyrene moiety is susceptible to quenching by various molecular species, which leads to a decrease in both quantum yield and lifetime. Quenching can occur through several mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).

A prominent quencher is molecular oxygen, which can dynamically quench the excited state of pyrene. This sensitivity allows pyrene-based probes to measure local oxygen concentrations. chemicalbook.in Studies on the related 1-pyrenebutyric acid (PBA) have shown that its fluorescence lifetime decreases significantly with increasing oxygen concentration, from 185 ns under a nitrogen atmosphere to 55 ns in the presence of air in living cells.

Other known quenchers for pyrene derivatives include:

Nitroaromatic Compounds: Molecules like 2,4-dinitrotoluene (B133949) (DNT) can efficiently quench pyrene fluorescence, a property utilized in sensors for explosives.

Heavy Atoms and Ions: Iodine is an effective quencher, with quenching rate constants determined through Stern-Volmer analysis. Certain metal ions, such as Hg2+, can also lead to significant fluorescence quenching.

Organic Molecules: Compounds like tetracyanoquinodimethane (TCNQ) have been shown to quench the fluorescence of pyrene-labeled lipids in liposomes through interactions with both the monomer and excimer states.

The quenching efficiency is often described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher.

Temperature:

Temperature can have a complex effect on the fluorescence of this compound. Generally, an increase in temperature leads to a higher frequency of collisions with solvent molecules and potential quenchers, which increases the rate of non-radiative decay pathways and thus decreases the fluorescence quantum yield and lifetime.

However, the effect of temperature can be more nuanced depending on the system. In studies involving pyrene-loaded micelles, temperature changes can trigger phase transitions or alter the solubility of the probe, leading to its release or further encapsulation. This results in significant changes in the excimer-to-monomer emission ratio (IE/IM), which can initially decrease as the probe is released and then increase as the micelles shrink and concentrate the remaining probe molecules. In some systems, the fluorescence response to temperature can be reversible.

Local Molecular Environment:

The immediate surroundings of the this compound molecule profoundly impact its photophysical behavior. When incorporated into organized systems like polymer films, liposomes, or bound to proteins, its fluorescence properties can be drastically different from those in a simple solution.

Binding to Macromolecules: When a pyrene derivative binds to a macromolecule, such as humic acid or a protein, its fluorescence can be altered due to changes in local polarity, protection from solvent quenching, or specific interactions. For example, the binding of cationic pyrene derivatives to the anionic humic acid is very strong due to electrostatic interactions, which significantly affects fluorescence.

Aggregation: The aggregation of pyrene derivatives, for instance in a polymer matrix, can lead to self-quenching or the formation of different types of emissive species, such as dimers or excimer-like states, causing shifts in the emission spectrum.

The following table summarizes the key factors and their general effects on the fluorescence of a pyrene-based probe like this compound.

| Factor | Effect on Quantum Yield (ΦF) | Effect on Lifetime (τF) | Spectroscopic Observation |

| Increasing Solvent Polarity | May change slightly, but the primary effect is on the spectrum | May change slightly | Increase in the I1/I3 vibronic band ratio |

| Increasing Concentration | Can decrease due to self-quenching or change with excimer formation | Monomer lifetime decreases as it is quenched to form the excimer | Appearance of a broad, red-shifted excimer band |

| Presence of Quenchers (e.g., O2) | Decreases | Decreases | Overall reduction in fluorescence intensity chemicalbook.in |

| Increasing Temperature | Generally decreases | Generally decreases | Can cause complex changes in IE/IM ratio in specific systems |

| Binding to Hydrophobic Pockets | Often increases (protection from solvent quenching) | Often increases | Shift in I1/I3 ratio indicating a non-polar environment |

Compound Index

Molecular Interactions, Self Assembly, and Supramolecular Architectures Involving N 4 1 Pyrene Butyroylglycine

Formation and Characterization of J- and H-Aggregates

The planar and aromatic nature of the pyrene (B120774) moiety is known to facilitate the formation of aggregates in solution, driven by π-π stacking interactions. These aggregates can be broadly classified into two types, J-aggregates and H-aggregates, distinguished by their unique spectroscopic signatures.

J-aggregates are characterized by a bathochromic (red) shift in their absorption spectrum compared to the monomeric form. This shift arises from a head-to-tail arrangement of the transition dipoles of the pyrene units within the aggregate. In contrast, H-aggregates exhibit a hypsochromic (blue) shift, indicative of a parallel or sandwich-like arrangement of the pyrene chromophores.

The formation and stability of these aggregates for N-4-(1-Pyrene)butyroylglycine would be influenced by factors such as solvent polarity, concentration, and temperature. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are crucial for their characterization. For instance, the appearance of a new, red-shifted absorption band would signal the formation of J-aggregates, while a blue-shifted band would indicate H-aggregation.

Role of Hydrophobic and Electrostatic Interactions in Conjugate Assembly

The self-assembly of this compound into larger supramolecular structures is governed by a delicate interplay of various non-covalent forces.

Electrostatic interactions , while perhaps less dominant than hydrophobic forces, will also be significant. The glycine (B1666218) moiety possesses both a carboxylic acid and an amine group, which can be charged depending on the pH of the solution. At physiological pH, the carboxylate group will be deprotonated (negatively charged) and the amine group may be protonated (positively charged), leading to zwitterionic character. These charges can lead to repulsive or attractive electrostatic interactions that will influence the packing and morphology of the resulting assemblies.

Hydrogen Bonding Networks within Conjugate Systems

The glycine component of this compound introduces the capacity for hydrogen bonding. The amide linkage, the carboxylic acid, and the amine group can all act as hydrogen bond donors and acceptors. These directional interactions are expected to provide specificity and stability to the self-assembled structures.

Interactions with Biological Interfaces and Organized Assemblies

The amphiphilic nature of this compound, with its hydrophobic pyrene tail and more hydrophilic glycine head, makes it a prime candidate for interacting with biological interfaces and organized assemblies like micelles and lipid bilayers.

Micellar Environments and Micellization Phenomena

In aqueous solutions containing surfactants, this compound is expected to partition into the hydrophobic core of micelles. The pyrene moiety is a well-known fluorescent probe used to study micellar environments. The ratio of the intensities of the monomer and excimer (excited dimer) fluorescence of pyrene is sensitive to the local concentration and mobility of the probe, providing information about the properties of the micellar interior.

It is also conceivable that this compound itself could form micelles above a certain critical micelle concentration (CMC). In such a scenario, the molecules would self-assemble into spherical or cylindrical structures with the hydrophobic pyrene groups forming the core and the hydrophilic glycine groups exposed to the aqueous phase.

Membrane and Lipid Bilayer Interactions

The interaction of this compound with lipid bilayers is of significant interest for its potential applications in biophysics and cell biology. The hydrophobic pyrene moiety would readily insert into the hydrophobic core of the lipid bilayer. The location and orientation of the molecule within the membrane would be determined by the balance of hydrophobic forces driving the pyrene into the membrane and the interactions of the glycine headgroup with the polar headgroups of the lipids and the aqueous interface.

The insertion of this compound into a lipid bilayer could potentially alter the physical properties of the membrane, such as its fluidity and permeability. The pyrene fluorescence can be used to probe these changes. For instance, changes in the pyrene excimer-to-monomer fluorescence ratio can provide insights into the lateral diffusion and organization of lipids within the bilayer.

Advanced Research Applications of N 4 1 Pyrene Butyroylglycine As a Molecular Probe and Sensor

Biochemical Sensing and Assays

The unique photophysical properties of the pyrene (B120774) group are leveraged in various biochemical assays to detect molecules and monitor biological processes with high sensitivity.

Detection and Activity Monitoring of Enzymes (e.g., proteases, cholinesterases)

Fluorescent probes are instrumental in developing assays for enzyme activity. By designing a substrate that includes a fluorophore like pyrene, enzymatic cleavage can induce a detectable change in the fluorescence signal.

For cholinesterases, fluorescent probes such as 1-pyrene-butyrylcholine have been developed. nih.gov This probe acts as a structural analog to acetylcholine (B1216132) and can be used to study the cholinergic system. nih.gov Upon binding or hydrolysis by cholinesterase, changes in the probe's fluorescence can be monitored. Although direct studies using N-4-(1-Pyrene)butyroylglycine are not prevalent, its structural similarity to other pyrene-based enzyme substrates suggests its potential in this area. The glycine (B1666218) component could be part of a recognition sequence for specific proteases, where cleavage would separate the pyrene from a quencher, leading to a "turn-on" fluorescence signal.

Protease assays often rely on the cleavage of a specific peptide sequence, which results in a measurable signal. sigmaaldrich.comfrontiersin.orgbiocompare.com Fluorescently labeled inhibitors can also be used to quantify active proteases. bio-rad-antibodies.com A probe like this compound could theoretically be incorporated into a peptide substrate, where its fluorescence is initially quenched. Proteolytic activity would release the pyrene-containing fragment, restoring fluorescence and allowing for quantification of enzyme activity.

Table 1: Example of a Fluorescence-Based Enzyme Assay Principle

| Assay Component | Role | Detection Mechanism |

|---|---|---|

| Enzyme | Protease, Cholinesterase | Catalyzes the cleavage of the substrate. |

| Substrate | Peptide or molecule containing the pyrene probe and a quencher. | The substrate is designed to be specifically recognized and cleaved by the target enzyme. |

| Signal Change | Fluorescence Intensity | Before cleavage, the probe's fluorescence is quenched. After cleavage, the probe is liberated from the quencher, resulting in an increase in fluorescence intensity. |

Probing Protein-Ligand and Peptide-Analyte Interactions

Understanding the interactions between proteins and ligands is fundamental to drug discovery and molecular biology. nih.govdrugtargetreview.com Fluorescent probes provide a non-invasive method to study these binding events. When a probe like this compound binds to a protein, its fluorescence properties (intensity, lifetime, and emission wavelength) can change due to the altered microenvironment of the binding pocket. drughunter.comnih.gov

The pyrene moiety is particularly sensitive to the polarity of its surroundings. If a protein binding event moves the pyrene group from a polar aqueous environment to a non-polar hydrophobic pocket, a significant shift in its fluorescence emission spectrum can be observed. This allows for the determination of binding affinities and kinetics. Furthermore, if a protein or peptide is labeled with this probe, the binding of an unlabeled analyte can induce a conformational change that alters the pyrene's fluorescence, providing a means to detect the analyte. nih.gov

Studies on Nucleic Acid Conformation and Dynamics

Fluorescent probes are widely used to study the structure and dynamics of DNA and RNA. atdbio.comscripps.edu Pyrene-containing molecules can interact with nucleic acids in several ways, including intercalation between base pairs or binding within the grooves. mdpi.com These interactions are reported by changes in fluorescence. For instance, 1-pyrenebutyric acid has been used as a fluorescent probe in the determination of DNA. medchemexpress.com

Derivatives like this compound are noted for their application in nucleic acid templated reactions. molaid.com In this context, the probe can be attached to an oligonucleotide. When this oligonucleotide hybridizes with a complementary strand, the local environment of the pyrene changes, or it may be brought into proximity with another pyrene molecule on a second probe, leading to excimer formation. This phenomenon can be used to detect specific nucleic acid sequences with high specificity. The flexibility of the linker in pyrene-conjugates can be crucial for controlling the probe's conformation and its interaction with DNA or RNA targets. mdpi.com

Monitoring Micro-Polarity Changes in Complex Biological Systems

The pyrene fluorophore is an excellent indicator of micro-polarity. The ratio of the intensity of its different vibronic bands in the monomer fluorescence spectrum is sensitive to the polarity of the solvent. This feature allows it to probe the local environment within complex systems like cell membranes, protein interiors, or polymer matrices. nih.gov

In addition to the monomer emission, the formation of pyrene excimers is highly dependent on the viscosity and fluidity of the medium, which influences the diffusion and collision of pyrene-labeled molecules. Probes like the bis-pyrene phospholipid have been designed to monitor the activity of enzymes such as phospholipase A2 through changes in the ratio of monomer to excimer emission. nih.gov The cleavage of one of the pyrene-containing acyl chains by the enzyme increases the distance between the pyrene moieties, leading to a decrease in excimer fluorescence and a corresponding increase in monomer fluorescence. nih.gov This principle can be applied to study membrane dynamics and lipid-protein interactions in various biological contexts.

Biosensing Platforms and Functionalized Materials

The unique properties of this compound also lend themselves to the development of advanced biosensing platforms, particularly when combined with novel nanomaterials.

Integration with Graphene-Based Field-Effect Transistors for Biomarker Detection

Graphene field-effect transistors (GFETs) are ultra-sensitive electronic devices that can detect the binding of molecules to their surface. sigmaaldrich.comstrem.com The exceptional electronic properties and high surface-to-volume ratio of graphene make it an ideal material for biosensors. sigmaaldrich.com To achieve selectivity, the graphene surface must be functionalized with a receptor molecule that specifically binds to the target biomarker.

The pyrene group in molecules like this compound serves as an excellent anchor for the non-covalent functionalization of graphene surfaces. The planar aromatic structure of pyrene allows it to adsorb strongly onto the hexagonal lattice of graphene via π-π stacking interactions. This provides a stable and reliable method for attaching bioreceptors (such as DNA aptamers or antibodies) to the GFET channel without disrupting graphene's electronic properties. mdpi.comnih.gov

For example, a DNA aptamer tagged with a pyrene derivative can be immobilized on a GFET. nih.gov When the target molecule (e.g., a specific protein or a bacterium like E. coli) binds to the aptamer, it causes a conformational change. nih.gov This change brings the charge of the target molecule closer to the graphene surface, altering the charge carrier density in the channel and producing a measurable change in the transistor's electrical conductance. mdpi.comnih.gov This approach has been shown to enable highly sensitive and selective detection of biomarkers. nih.gov

Table 2: Performance of a Graphene-FET Biosensor Using a Pyrene-Based Linker

| Parameter | Description | Reported Performance Example | Citation |

|---|---|---|---|

| Analyte | Target molecule to be detected. | Escherichia coli (E. coli) | nih.gov |

| Probe | Bioreceptor attached to the graphene surface. | Pyrene-tagged DNA Aptamer | nih.gov |

| Detection Principle | Change in electrical signal upon analyte binding. | Conformational change of aptamer brings negatively charged E. coli near the graphene surface, inducing holes and changing conductivity. | nih.gov |

| Sensitivity | The magnitude of signal change per unit of analyte concentration. | High sensitivity demonstrated by a clear electrical response to low concentrations of the target. | mdpi.comnih.gov |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Low detection limits have been achieved for various biomarkers. | mdpi.com |

Applications in Cellular-Level Electrophysiological and Fluorescence Microscopy Studies

While direct electrophysiological and fluorescence microscopy studies utilizing this compound are not extensively documented, the applications of structurally similar pyrene-based probes provide a strong indication of its potential in these fields. Fluorescence microscopy, a cornerstone of cell biology, allows for the visualization of cellular components and dynamic processes with high specificity. chemetrix.co.zamicroscopyu.com The incorporation of a pyrene-based probe can illuminate the structure and function of biomolecules with minimal perturbation. nih.gov

A notable example is the use of 1-pyrene-butyrylcholine, a related cholinergic fluorescent probe, in studying the neuromuscular junction at a cellular level. nih.gov In these studies, the probe's localization within the synapse was observed using fluorescence microscopy at micromolar concentrations. nih.gov It was found to cause a reversible, non-depolarizing block at the neuromuscular junction, demonstrating its utility in probing the function of the cholinergic system. nih.gov The spectroscopic properties of 1-pyrene-butyrylcholine were reported to be similar to pyrene-butyric acid, the parent acid of this compound. nih.gov This suggests that this compound could be similarly employed to investigate ligand-receptor interactions and the microenvironment of specific cellular structures. The sensitivity of the pyrene fluorophore to its surroundings can provide information on conformational changes in proteins and the composition of cellular membranes.

Pyrene-Based Sensors for Small Gaseous Molecules and Environmental Analytes

The development of fluorescent sensors for the detection of environmentally and biologically significant analytes is a rapidly growing field of research. Pyrene-based probes are particularly well-suited for this purpose due to their sensitive and often ratiometric fluorescence response upon interaction with an analyte. This can manifest as quenching ("turn-off"), enhancement ("turn-on"), or a shift in the emission wavelength, for instance, from monomer to excimer emission.

Research has demonstrated the efficacy of pyrene derivatives in detecting a range of analytes. For instance, pyrene-based sensors have been developed for the detection of small gaseous molecules and other environmental contaminants. A pyrene-based fluorophore, 2-(pyren-1-ylmethylene)malononitrile (PMM), has been synthesized to detect and differentiate between hydrazine (B178648) (N₂H₄) and hydrogen sulfide (B99878) (H₂S). genesapiens.org The interaction with hydrazine leads to a ratiometric response with a new emission peak, while interaction with H₂S results in an increased monomer emission. genesapiens.org Similarly, polymer-supported pyrene dyes have been developed for the detection of carbon dioxide (CO₂) in aqueous environments, where protonation of an amine functionality linked to the pyrene turns the fluorescence "off".

Furthermore, pyrene-based chemosensors have shown high selectivity and sensitivity for various metal ions, which are significant environmental pollutants.

Table 1: Examples of Analytes Detected by Pyrene-Based Fluorescent Sensors

| Analyte Detected | Type of Pyrene-Based Sensor | Detection Principle |

| Hydrazine (N₂H₄) | 2-(pyren-1-ylmethylene)malononitrile | Ratiometric fluorescence response |

| Hydrogen Sulfide (H₂S) | 2-(pyren-1-ylmethylene)malononitrile | Ratiometric response with increased monomer emission |

| Carbon Dioxide (CO₂) | pH-responsive polymer-supported pyrene dye | Fluorescence "off" response upon protonation |

| Copper (Cu²⁺) and Iron (Fe²⁺) ions | (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one | Fluorometric "turn-off" response |

| Silver (Ag⁺) ions | Pyrene-dipeptide-based probe | Formation of an excimer with a new emission band |

These examples underscore the versatility of the pyrene scaffold in designing targeted sensors. The glycine moiety in this compound could be further functionalized to create specific binding sites, tailoring it for the detection of a wide array of analytes.

Membrane and Lipid Dynamics Studies

The lipid bilayer of cellular membranes is a dynamic environment, and understanding its properties is crucial for cell biology. Pyrene-labeled lipids are valuable tools for investigating membrane structure and dynamics. nih.gov The ability of pyrene to form excimers is concentration-dependent and highly sensitive to the fluidity and lateral organization of the membrane. avantiresearch.com

Pyrenedecanoyl-labeled lipids, for example, are used to monitor membrane fusion and lipid transfer events. avantiresearch.com When these labeled lipids are incorporated into a membrane, an increase in their local concentration, such as during membrane fusion, leads to a corresponding increase in excimer fluorescence relative to monomer fluorescence. This provides a quantitative measure of lipid mixing in real-time. avantiresearch.com

Molecular dynamics simulations have provided further insights into the behavior of pyrene within lipid bilayers. nih.gov These studies show that pyrene preferentially locates in the hydrophobic acyl chain region of the membrane, close to the glycerol (B35011) backbone. nih.gov Its presence can influence the ordering of the surrounding lipid acyl chains. nih.gov By observing changes in the fluorescence spectrum and lifetime of a probe like this compound when it partitions into a lipid membrane, researchers can deduce information about the membrane's polarity, viscosity, and the presence of different lipid domains.

Advanced Analytical Methodologies Utilizing Fluorescent Labeling

The high quantum yield and sensitivity of pyrene-based fluorophores make them excellent candidates for labeling reagents in advanced analytical techniques, enabling the detection of minute quantities of target molecules.

Capillary Isoelectric Focusing with Fluorometric Detection

Capillary isoelectric focusing (cIEF) is a high-resolution separation technique that separates molecules, particularly proteins, based on their isoelectric point (pI). cytivalifesciences.comfrontiersin.org Coupling cIEF with fluorometric detection enhances sensitivity significantly.

A study has demonstrated the use of a non-ionic, pyrene-based tenside, poly(ethylene glycol) pyrenebutanoate, as a buffer additive in cIEF for the dynamic modification and fluorometric detection of proteins and microorganisms. qiaosun.net This method allowed for the reproducible focusing and separation of various bacteria and yeast cells, with a detection limit as low as 10 cells. qiaosun.net The isoelectric points of the labeled analytes were comparable to those of the native compounds, indicating minimal interference from the fluorescent tag. qiaosun.net Given that this compound is a derivative of pyrenebutyric acid, it could potentially be modified to create similar reagents for dynamic labeling in cIEF, facilitating highly sensitive analysis of complex biological samples.

High Performance Liquid Chromatography Analysis with Derivatization

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry. The sensitivity and selectivity of HPLC can be dramatically improved by derivatizing analytes with a fluorescent tag prior to analysis. Pyrene-based reagents are particularly effective for this purpose.

A highly selective and sensitive method for the determination of polyamines has been developed using 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) as a derivatizing agent. nih.gov Polyamines, which contain multiple amino groups, react with PSE to form dipyrene- to tetrapyrene-labeled derivatives. These derivatives exhibit intramolecular excimer fluorescence, which is spectrally distinct from the monomer fluorescence of the reagent itself or mono-amine derivatives. This allows for highly selective detection. The use of this derivatization strategy in conjunction with reversed-phase HPLC has achieved detection limits in the low femtomole range for various polyamines. nih.gov

Table 2: HPLC-Fluorescence Derivatization of Polyamines with a Pyrene-Based Reagent

| Analyte | Derivatizing Reagent | Detection Principle | Detection Limit (on column) |

| Putrescine | 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) | Intramolecular Excimer Fluorescence | 1 fmol |

| Cadaverine | 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) | Intramolecular Excimer Fluorescence | 1 fmol |

| Spermidine | 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) | Intramolecular Excimer Fluorescence | 5 fmol |

| Spermine | 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) | Intramolecular Excimer Fluorescence | 8 fmol |

The carboxylic acid group of this compound could be activated, for example, to an N-hydroxysuccinimide ester, to create a reagent analogous to PSE for the derivatization of primary and secondary amines in complex biological samples for sensitive HPLC analysis.

Mechanistic Investigations of Probe Analyte Interactions and Sensing Mechanisms

Principles of Fluorescence Quenching and Enhancement

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This can occur through various mechanisms, broadly categorized as dynamic (collisional) and static. researchgate.net

Dynamic Quenching: This type of quenching arises from collisions between the excited fluorophore and another molecule (the quencher) in solution. researchgate.net Upon collision, the fluorophore returns to its ground state without emitting a photon. spinquanta.com This process is diffusion-dependent and enhances the non-radiative deactivation rate. researchgate.net A key characteristic of dynamic quenching is that it affects the excited state lifetime of the fluorophore, but the absorption spectrum remains unchanged. researchgate.net

Fluorescence Enhancement: In contrast to quenching, fluorescence enhancement is a process that results in an increased fluorescence signal. This can occur when the interaction between the probe and an analyte restricts intramolecular motions or rotations within the fluorophore, which in turn reduces non-radiative decay pathways and favors radiative emission. Another mechanism involves the disruption of a pre-existing quenching mechanism. For instance, if the pyrene (B120774) moiety in N-4-(1-Pyrene)butyroylglycine is initially quenched by a part of its own structure or by the solvent environment, binding to an analyte could shield the pyrene and restore its fluorescence.

The quenching or enhancement of the fluorescence of pyrene derivatives is often studied using the Stern-Volmer equation, which relates the change in fluorescence intensity to the concentration of the quencher. mdpi.com

| Quenching Mechanism | Effect on Absorption Spectrum | Effect on Fluorescence Lifetime | Nature of Interaction |

| Dynamic Quenching | Unchanged | Decreased | Collisional (diffusion-dependent) |

| Static Quenching | Likely to change | Unchanged | Formation of a ground-state complex |

This table provides a summary of the key differences between dynamic and static fluorescence quenching mechanisms.

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process from an excited-state fluorophore (the donor) to a nearby ground-state fluorophore (the acceptor). nih.govevidentscientific.com This transfer occurs without the emission of a photon and is mediated by dipole-dipole interactions. mdpi.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically within 1-10 nanometers), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the donor and acceptor transition dipoles. evidentscientific.comarxiv.org

In the context of this compound, the pyrene unit can act as a donor. If an analyte molecule contains a suitable acceptor chromophore, the binding of the analyte to the probe can bring the donor and acceptor into close proximity, initiating FRET. This would result in the quenching of the pyrene fluorescence and the appearance of sensitized fluorescence from the acceptor. rsc.org This "turn-on" or ratiometric response can be a highly specific and sensitive detection signal. researchgate.net

The efficiency of FRET (E) can be described by the Förster equation: E = 1 / (1 + (r/R₀)⁶) where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance, at which the energy transfer efficiency is 50%.

Studies on pyrene-containing systems have demonstrated the utility of FRET in various applications, such as monitoring polymer chain dynamics and developing sensors. arxiv.orgscielo.br For example, a FRET system using a pyrene derivative as the donor and coumarin (B35378) as the acceptor has been used for temperature sensing. scielo.br

| FRET Parameter | Description | Importance in Sensing |

| Donor-Acceptor Distance (r) | The distance between the donor and acceptor fluorophores. | The high sensitivity of FRET to distance (1/r⁶) makes it a "molecular ruler". evidentscientific.com |

| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | Depends on the spectral overlap and quantum yield of the donor. |

| Spectral Overlap (J(λ)) | The integral of the overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. arxiv.org | A larger spectral overlap leads to a more efficient energy transfer. |

| Quantum Yield of Donor (Φ_D) | The ratio of photons emitted to photons absorbed by the donor in the absence of the acceptor. | A higher quantum yield generally results in a larger R₀. |

This table outlines the key parameters governing Förster Resonance Energy Transfer and their relevance in the design of F-based sensors.

Excimer Formation Dynamics in Sensing Mechanisms

An excimer is an "excited-state dimer" that forms when an excited fluorophore interacts with a ground-state molecule of the same species. plos.org Pyrene and its derivatives are particularly well-known for their ability to form excimers. nih.gov The fluorescence emission of a pyrene monomer is characterized by a structured spectrum in the 370-400 nm range, whereas the excimer emission is a broad, structureless band at a longer wavelength (around 480-500 nm). plos.org

The formation of an excimer requires the two pyrene moieties to be in close proximity (within ~3-4 Å) and in a co-planar arrangement. profmattstrassler.com In the case of this compound, the flexible butyroylglycine linker could allow for intramolecular excimer formation if the local concentration is high enough or if the molecule is in a constrained environment. More commonly, intermolecular excimer formation is observed in solutions at higher concentrations.

The dynamics of excimer formation can be exploited for sensing applications. An analyte could induce a conformational change in a system containing two this compound molecules, bringing them closer together and leading to an increase in excimer emission and a decrease in monomer emission. Conversely, an analyte could disrupt pre-formed aggregates, causing a decrease in excimer fluorescence and an increase in monomer fluorescence. mdpi.com The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a sensitive parameter for probing these interactions. nih.gov

The kinetics of excimer formation can be complex, sometimes involving multiple steps and intermediate states, especially in solid matrices or supramolecular assemblies. plos.orgrsc.org

| State | Typical Emission Wavelength Range | Spectral Characteristics | Formation Requirement |

| Pyrene Monomer | 370-400 nm | Structured, sharp peaks | Isolated pyrene molecule |

| Pyrene Excimer | 480-500 nm | Broad, featureless | Close proximity of an excited and a ground-state pyrene |

This table compares the distinct fluorescence properties of the pyrene monomer and excimer, which are central to sensing applications based on excimer formation.

Quantum Interference Effects in Pyrene-Based Sensing Platforms

Quantum interference is a phenomenon that arises from the wave-like nature of particles and their associated probability amplitudes. spinquanta.com In the context of molecular electronics and sensing, quantum interference can significantly influence the charge transport properties of a single-molecule junction.

For a pyrene-based sensor, the pyrene core can be considered a minimal graphene-like unit. profmattstrassler.com When integrated into a molecular junction, the way the molecule is connected to the electrodes can lead to constructive or destructive quantum interference. Destructive interference can lead to a significant suppression of the electrical conductance through the molecule.

The adsorption of an analyte molecule onto the pyrene core can disrupt these interference patterns. This disruption can lead to a dramatic change in the conductance, providing a highly sensitive mechanism for detection. profmattstrassler.com For instance, studies have shown that exploiting destructive quantum interference in meta-substituted pyrene junctions can enhance the sensitivity and selectivity for detecting small gas molecules by almost two orders of magnitude. profmattstrassler.com While this mechanism is primarily related to chemiresistive sensing rather than fluorescence, it represents an advanced and highly sensitive approach for which pyrene derivatives like this compound could potentially be adapted, especially in hybrid sensing platforms.

The principle relies on the fact that different analyte molecules will interact with the pyrene core in distinct ways, leading to unique changes in the quantum interference and thus a characteristic electrical signature for each analyte.

| Effect | Description | Implication for Sensing |

| Constructive Interference | Probability amplitudes for different electron pathways add up, leading to higher conductance. | A baseline state for the sensor. |

| Destructive Interference | Probability amplitudes for different electron pathways cancel out, leading to lower conductance. | Can be engineered to create a highly sensitive "off" state. |

| Analyte-Induced Disruption | The binding of an analyte alters the electronic structure and pathways, changing the interference conditions. | A small change in the molecular structure can lead to a large change in conductance, enabling highly sensitive detection. |

This table summarizes the principles of quantum interference in molecular junctions and their potential application in advanced sensing platforms.

Computational Chemistry and Theoretical Modeling of N 4 1 Pyrene Butyroylglycine Systems

Molecular Dynamics Simulations of Conjugate Behavior

For pyrene-containing conjugates, MD simulations can elucidate how the flexible butyroylglycine linker influences the orientation and accessibility of the pyrene (B120774) headgroup. Simulations can be performed using all-atom or coarse-grained models. nih.gov Coarse-grained MD, where groups of atoms are represented as single interaction sites, allows for the simulation of larger systems over longer timescales, which is particularly useful for studying phenomena like the assembly of pyrene-labeled lipids or the interaction of conjugates with large biomolecules. nih.govresearchgate.net

Key research findings from MD simulations on analogous systems include:

Conformational Preferences: Simulations have shown that pyrene conjugates, depending on the linker's flexibility and the surrounding medium, can adopt various conformations, including folded structures where the pyrene moiety interacts with another part of the molecule through π–π stacking. nih.gov For example, simulations of phenanthridine–pyrene conjugates revealed that they predominantly exist in intramolecularly stacked conformations in aqueous solutions. nih.gov

Interaction with Interfaces: MD simulations are used to model the adsorption and orientation of pyrene-functionalized molecules on surfaces, such as carbon nanotubes. These studies show that the pyrene group acts as an anchor via π-π stacking, reliably holding the conjugate near the surface. aip.org

Solvent Effects: The behavior of the conjugate in different solvents can be modeled to understand solubility and aggregation. Simulations can predict how the butyroylglycine tail interacts with water or organic solvents, which in turn affects the exposure and fluorescent properties of the pyrene headgroup.

Excimer Formation: MD simulations can predict the conditions under which two pyrene moieties come into close proximity (3-4 Å), leading to the formation of an excimer, which is characterized by a distinct, red-shifted fluorescence emission. rsc.org This is crucial for designing probes that signal binding events through changes in monomer versus excimer emission. rsc.orgseela.net For instance, simulations of pyrene-calixarene conjugates helped attribute their emission characteristics to either intramolecular exciplex or excimer formation. rsc.org

These simulations provide a detailed view of the structural dynamics that govern the function of N-4-(1-Pyrene)butyroylglycine as a molecular probe.

Quantum Chemical Calculations of Electronic Structure and Photophysics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for understanding the electronic properties and photophysics of fluorescent molecules. rsc.org For this compound, these methods can predict its absorption and emission spectra, the nature of its excited states, and how its photophysical properties are influenced by its chemical structure and environment.

The electronic structure of pyrene derivatives is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is related to the wavelength of light absorbed and emitted by the molecule. researchgate.netrsc.org TD-DFT calculations can simulate electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). nih.gov

Key research findings from quantum chemical calculations on pyrene derivatives include:

Structure-Property Relationships: Studies on various 1-substituted pyrenes show that the nature of the substituent directly impacts the electronic structure. The butyroylglycine group in this compound influences the HOMO-LUMO gap, thereby tuning the absorption and emission wavelengths. Calculations have successfully systematized the photophysical properties of pyrene derivatives with carbonyl-containing substituents, showing that the low fluorescence of some is due to efficient intersystem crossing and internal conversion.

Influence of Amide Linkers: The amide bond within the glycine (B1666218) portion of the linker can affect the degree of π-conjugation between the pyrene core and any attached functional groups. DFT calculations have shown that the orientation of amide linkers significantly alters the delocalization of the HOMO and LUMO orbitals across the molecule. researchgate.net

Solvent Effects: The photophysical properties of pyrene derivatives are often sensitive to solvent polarity. Quantum chemical calculations using continuum solvent models, like the Polarizable Continuum Model (PCM), can predict these solvatochromic shifts. rsc.orgsci-hub.se These models account for the stabilization of the excited state dipole moment by the solvent, which often leads to a red shift in the emission spectrum in more polar solvents.

Radiative and Non-radiative Decay Rates: TD-DFT can be used to understand the pathways for de-excitation. The calculations can provide insight into the rates of radiative decay (fluorescence) and non-radiative decay (internal conversion and intersystem crossing), which together determine the fluorescence quantum yield and lifetime of the molecule.

The following table presents experimental photophysical data for pyrene derivatives with structures analogous to this compound, demonstrating the effect of the linker on key properties. The theoretical calculations mentioned above are used to rationalize these experimental trends.

| Compound | Absorption Max (λ_abs, nm) | Molar Absorptivity (ε_max, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| 4-(Pyren-1-yl)butyric acid | 344 | 39,000 | 0.65 | 199 |

| 4-(Pyren-2-yl)butyric acid | 340 | 25,100 | 0.20 | 622 |

| Pyrene-1-carboxylic acid | 380 | 25,000 | 0.10 | 16 |

| 1-Acetylpyrene | 374 | 20,000 | < 0.01 | 0.08 |

This table is a representation of data found in the literature for analogous compounds to illustrate typical photophysical parameters. For instance, data for 4-(Pyren-1-yl)butyric acid and 4-(Pyren-2-yl)butyric acid are from reference nih.gov.

Modeling of Probe-Target Interactions and Binding Affinities

A primary application of this compound is as a fluorescent probe to detect and quantify interactions with target molecules, which can range from biomacromolecules like DNA and proteins to smaller analytes. rsc.orgmdpi.comoup.com Computational modeling is a vital tool for predicting how this probe binds to its target and for quantifying the strength of this interaction, known as the binding affinity. researchgate.net

Molecular docking is a common technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor. For this compound, docking simulations can predict how the pyrene moiety and the butyroylglycine linker fit into a binding site on a target protein or intercalate between the base pairs of DNA. rsc.org These simulations generate a binding score that gives a qualitative estimate of the binding affinity.

For more quantitative predictions, more rigorous methods like free energy calculations are employed. These methods calculate the change in Gibbs free energy (ΔG) upon binding, which is directly related to the binding affinity (Kₐ) or dissociation constant (Kₑ). Common approaches include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This method combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. It is often applied to snapshots from an MD simulation of the probe-target complex. tum.de

Umbrella Sampling and Potential of Mean Force (PMF): These advanced MD simulation techniques can be used to calculate the free energy profile along a specific reaction coordinate, such as the distance between the probe and its binding site. acs.org The difference in free energy between the bound and unbound states gives the binding free energy. For example, PMF calculations for a pyrene-based ligand binding to the protein transthyretin yielded binding free energies of 67–83 kJ/mol. acs.org

These computational approaches, often used in conjunction with experimental techniques like fluorescence titration or isothermal titration calorimetry, provide a detailed understanding of the binding process. rsc.orgmdpi.comlibretexts.org They can reveal the specific interactions (e.g., π–π stacking, hydrogen bonds, hydrophobic interactions) that stabilize the probe-target complex and guide the design of new probes with improved affinity and selectivity. rsc.org

Emerging Trends and Future Directions in N 4 1 Pyrene Butyroylglycine Research

Development of Next-Generation Pyrene-Glycine Conjugates with Tunable Properties

The fundamental structure of N-4-(1-Pyrene)butyroylglycine is a highly adaptable platform for creating new molecules with customized features. Scientists are actively investigating ways to modify the pyrene (B120774) section and the glycine (B1666218) linker, as well as attaching different functional groups, to produce derivatives with improved or specialized functions. ncat.eduresearchgate.net

Key areas of innovation include:

Fine-Tuning Fluorescence: By adding different chemical groups to the pyrene ring, researchers can adjust the molecule's fluorescence brightness, the separation between its excitation and emission wavelengths (Stokes shift), and its responsiveness to the surrounding environment. nih.gov This allows for the design of probes with ideal optical characteristics for targeted uses. beilstein-journals.orgworldscientific.com

Improving Biocompatibility and Targeting: The glycine portion can be altered or swapped with other amino acids or peptides. acs.org This can enhance water solubility, lower toxicity, and enable the probe to target specific cells or tissues. acs.orgnih.gov

Creating Ratiometric Sensors: A significant effort is focused on designing pyrene-glycine derivatives that show a proportional change in fluorescence when they bind to a specific substance. rsc.orgrsc.orgrsc.org This is often accomplished by adding a second fluorescent molecule or a quencher, which enables more precise measurements that are not dependent on the probe's concentration. beilstein-journals.orgnih.govresearchgate.net

| Derivative Type | Modification Strategy | Tunable Property | Potential Application |

| Photophysically-Tuned | Introduction of electron-donating/withdrawing groups to the pyrene ring. nih.gov | Fluorescence quantum yield, Stokes shift, environmental sensitivity. beilstein-journals.orgresearchgate.net | High-sensitivity environmental sensors, polarity probes. |

| Biotargeted | Conjugation of peptides or specific ligands to the glycine linker. acs.org | Cellular uptake, specific organelle or protein binding. acs.orgnih.gov | Targeted bioimaging, in-vivo tracking of biological molecules. |

| Ratiometric | Incorporation of a FRET partner or quencher moiety. rsc.orgbeilstein-journals.org | Analyte-dependent change in the ratio of two emission wavelengths. rsc.orgresearchgate.net | Quantitative biosensing, accurate measurement of ion concentrations. |

This table provides an interactive overview of strategies to develop next-generation pyrene-glycine conjugates with tunable properties.

Integration into Multifunctional Probes for Multiplexed Sensing

A major trend involves incorporating this compound and its derivatives into more sophisticated systems that can detect several substances at once. acs.org This "multiplexed sensing" is vital for unraveling complex biological processes where multiple elements are interconnected. rsc.org

Methods for creating these multifunctional probes include:

Förster Resonance Energy Transfer (FRET) Systems: Pyrene is an excellent FRET donor, and it is being paired with suitable acceptor molecules. The presence of different analytes can alter the energy transfer efficiency, allowing for the simultaneous detection of multiple targets. beilstein-journals.orgrsc.orgnih.gov

Hybrid Nanomaterials: Combining pyrene-glycine conjugates with nanomaterials like gold nanoparticles or quantum dots creates hybrid probes with distinct optical and chemical characteristics. rsc.orgut.eemdpi.com These nanomaterials can act as scaffolds, boost fluorescence, or offer extra sensing capabilities. acs.org

"Turn-On/Turn-Off" Probes: Researchers are developing systems where the pyrene's fluorescence is initially off and turns on when it interacts with a target. By combining several such systems with different targets, multiplexed detection is achievable. mdpi.com

| Multifunctional System | Integration Principle | Analytes Detected | Sensing Mechanism |

| Pyrene-Rhodamine FRET Probe | Energy transfer from pyrene (donor) to rhodamine (acceptor). mdpi.com | Metal ions (e.g., Hg²⁺). mdpi.com | Analyte binding disrupts FRET, causing a ratiometric change in fluorescence. mdpi.com |

| Pyrene-DNA-Graphene | Pyrene-labeled DNA aptamer adsorbs to graphene, quenching fluorescence. rsc.org | Specific DNA sequences, proteins. | Target binding releases the aptamer from graphene, restoring fluorescence. rsc.org |

| Pyrene-Nanoparticle Hybrid | Pyrene conjugates assembled on a nanoparticle scaffold. rsc.orgut.ee | Multiple ions, small molecules. | Each conjugate type on the nanoparticle responds to a different analyte. acs.org |

This interactive table showcases examples of how this compound can be integrated into multifunctional probes for detecting multiple analytes.

Advanced Materials Science Applications Beyond Conventional Biosensing

While biosensing is a key application, the distinctive photophysical properties of this compound are finding use in the broader field of materials science. researchgate.net

Newer applications include:

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and stability of pyrene derivatives make them suitable as light-emitting materials in OLEDs. ncat.eduworktribe.com Research is aimed at enhancing their electroluminescent properties for better device performance. rsc.org

Fluorescent Polymers and Gels: this compound can be incorporated into polymer chains or gel networks. mdpi.com The resulting materials often have fluorescence that is sensitive to the environment, making them useful for smart coatings and sensors. mdpi.com

Molecular Logic Gates: The ability of pyrene to form excimers (excited-state dimers) and its environmental sensitivity are being used to build molecular-scale logic gates. mdpi.comnih.gov These systems can perform basic computational tasks based on chemical or physical inputs, opening doors for future molecular computing. rsc.orgwikipedia.orgrsc.org

Challenges and Opportunities in Translational Research in Non-Clinical Settings

Moving discoveries involving this compound from the lab to real-world, non-clinical applications presents both difficulties and opportunities. neb.com

Important considerations include:

Scalable and Cost-Effective Synthesis: For broad use, the production of this compound and its derivatives must be scalable and affordable. A key research focus is on developing efficient, high-yield synthesis methods. worktribe.com

Long-Term Stability and Durability: In applications like environmental monitoring, probes must remain stable and functional for long durations under potentially harsh conditions. numberanalytics.com Improving the photostability and chemical resistance of these compounds is critical. researchgate.net

Integration with Existing Technologies: For practical use, these fluorescent probes must be compatible with current detection systems. rsc.org This necessitates collaboration between chemists, engineers, and end-users to ensure smooth integration. researchgate.netmdpi.com

| Challenge | Opportunity | Key Research Focus |

| Complex Synthesis | Development of novel, high-yield synthetic routes. worktribe.com | Green chemistry approaches, catalysis to simplify multi-step synthesis. ncat.edu |

| Photobleaching/Degradation | Creation of more robust probes for long-term use. numberanalytics.com | Encapsulation in protective matrices (e.g., polymers, gels), chemical modification to enhance stability. |

| Device Compatibility | Design of integrated, portable sensing systems. rsc.orgmdpi.com | Miniaturization of detection hardware, development of user-friendly software interfaces. |

| Signal Specificity in Complex Media | Engineering probes with extremely high selectivity. neb.com | Introduction of highly specific recognition elements (e.g., aptamers), development of advanced data analysis algorithms to filter out noise. rsc.org |

This interactive table outlines the main challenges and opportunities in the translational research of pyrene-glycine based compounds for non-clinical applications.

Q & A

Q. How can researchers address peer review critiques about insufficient characterization of this compound?

- Answer : Revise manuscripts to include:

- Elemental analysis for new batches.

- Purity thresholds (e.g., ≥95% by HPLC).

- Side-by-side comparisons with commercial standards (if available) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.